N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15299397
InChI: InChI=1S/C18H14ClN3O2/c1-12-6-8-13(9-7-12)22-11-10-16(23)17(21-22)18(24)20-15-5-3-2-4-14(15)19/h2-11H,1H3,(H,20,24)
SMILES:
Molecular Formula: C18H14ClN3O2
Molecular Weight: 339.8 g/mol

N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15299397

Molecular Formula: C18H14ClN3O2

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C18H14ClN3O2
Molecular Weight 339.8 g/mol
IUPAC Name N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C18H14ClN3O2/c1-12-6-8-13(9-7-12)22-11-10-16(23)17(21-22)18(24)20-15-5-3-2-4-14(15)19/h2-11H,1H3,(H,20,24)
Standard InChI Key FDNOAXRSMGBADK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3Cl

Introduction

N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the pyridazine class of heterocyclic compounds. Pyridazines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound combines a chlorophenyl group, a methylphenyl group, and a carboxamide moiety attached to a dihydropyridazine ring, which could potentially enhance its biological activity.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves condensation reactions between appropriate precursors. A common approach might involve the reaction of a substituted pyridazine with chloroaniline and 4-methylaniline derivatives in the presence of a suitable catalyst.

  • Starting Materials: 2-Chloroaniline, 4-methylaniline, and a pyridazine derivative.

  • Reaction Conditions: High temperature, possibly with a catalyst like a Lewis acid.

  • Purification: Recrystallization or chromatography to isolate the pure compound.

Biological Activities

Pyridazine derivatives have been studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activity of N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide would depend on its ability to interact with biological targets, such as enzymes or receptors.

ActivityPotential Mechanism
Anti-inflammatoryInhibition of inflammatory enzymes like COX-2
AntimicrobialInterference with microbial DNA synthesis or cell wall formation
AnticancerInhibition of cell proliferation pathways

Research Findings

While specific research findings on N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide are not readily available, related pyridazine compounds have shown promising biological activities. For instance, pyridazine derivatives have been explored as selective CB2 cannabinoid receptor ligands, which could have implications for pain management and inflammation reduction .

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